molecular formula C14H19ClN2O3S B2793006 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 875164-40-2

2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2793006
CAS No.: 875164-40-2
M. Wt: 330.83
InChI Key: YKYWKHQEHNHAJT-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 875164-40-2) is a piperazine-derived compound featuring a chloroacetyl group and a 2,5-dimethylbenzenesulfonyl substituent on the piperazine ring.

Properties

IUPAC Name

2-chloro-1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-3-4-12(2)13(9-11)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWKHQEHNHAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

  • Piperazine Derivative Formation: : Piperazine is reacted with 2,5-dimethylbenzenesulfonyl chloride to form the piperazine derivative.

  • Chloroethanone Addition: : The resulting piperazine derivative is then reacted with chloroethanone under controlled conditions to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro group can be oxidized to form a chloro derivative.

  • Reduction: : Reduction reactions can be performed to modify the piperazine ring.

  • Substitution: : Substitution reactions can occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Chloro derivatives such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂).

  • Reduction: : Reduced piperazine derivatives.

  • Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary primarily in the substituents attached to the piperazine ring. Key differences in functional groups, electronic properties, and bioactivity are highlighted below.

Substituent Variations on the Piperazine Ring

Sulfonyl-Substituted Analogs
  • 2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 923743-03-7): Substituent: 4-ethoxybenzenesulfonyl. Molecular Weight: 346.83 g/mol.
  • 2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one :

    • Substituent: 4-methoxybenzenesulfonyl.
    • Molecular Weight: 328.80 g/mol.
    • The methoxy group offers moderate electron-donating effects, which may influence binding affinity in enzyme interactions .
  • 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one (CAS: 857041-80-6): Substituent: Benzodioxine-sulfonyl. Molecular Weight: 324.76 g/mol.
Carbonyl-Substituted Analogs
  • 2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one (CAS: 693790-62-4):

    • Substituent: 4-methylbenzoyl.
    • Molecular Weight: 280.75 g/mol.
    • The carbonyl group reduces electron density on the piperazine ring compared to sulfonyl derivatives, impacting reactivity .
  • 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one :

    • Substituent: Benzodioxine-carbonyl.
    • Molecular Weight: 324.76 g/mol.
    • The benzodioxine moiety may enhance metabolic stability due to reduced oxidative susceptibility .
Benzyl/Heterocyclic-Substituted Analogs
  • 2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS: 1052542-98-9): Substituent: 3-Fluoro-4-methoxybenzyl. Molecular Weight: 337.20 g/mol.
  • 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one: Substituent: Complex dioxolane-imidazole hybrid.

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Group
Target Compound (875164-40-2) C₁₄H₁₇ClN₂O₃S 328.81 2,5-Dimethylbenzenesulfonyl
923743-03-7 C₁₄H₁₉ClN₂O₄S 346.83 4-Ethoxybenzenesulfonyl
693790-62-4 C₁₄H₁₇ClN₂O₂ 280.75 4-Methylbenzoyl
1052542-98-9 C₁₄H₁₈ClFN₂O₂ 337.20 3-Fluoro-4-methoxybenzyl

Biological Activity

2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS Number: 731012-06-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClN2O3S. Its structure comprises a piperazine ring substituted with a sulfonyl group and a chloroacetyl moiety, which is believed to contribute to its biological properties.

PropertyValue
Molecular Weight330.83 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ClassSulfonamide derivative

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting serotonin and dopamine levels.
  • Receptor Modulation : The piperazine moiety is known for its ability to interact with various receptors, including serotonin receptors, which may lead to anxiolytic or antidepressant effects.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of similar piperazine derivatives. The results indicated that modifications on the piperazine ring significantly influenced binding affinity to serotonin receptors, suggesting that this compound might possess similar properties.

Antimicrobial Efficacy

Research conducted by Bidepharm demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that warrant further investigation for therapeutic applications.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Safety and Toxicology

Safety assessments are crucial for evaluating the potential use of any new compound. Toxicological evaluations indicated that while the compound has beneficial properties, it also possesses certain risks associated with its chloro and sulfonyl groups. Standard safety protocols recommend caution during handling due to potential irritant effects.

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